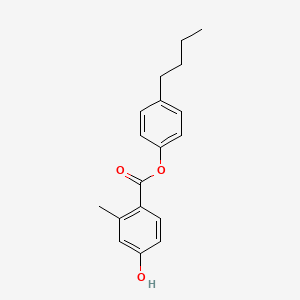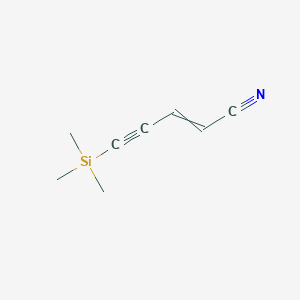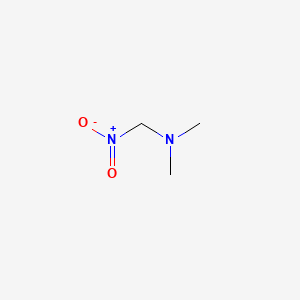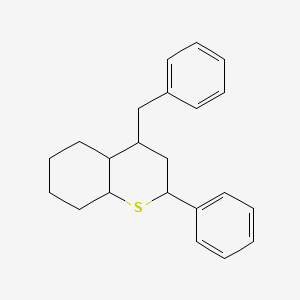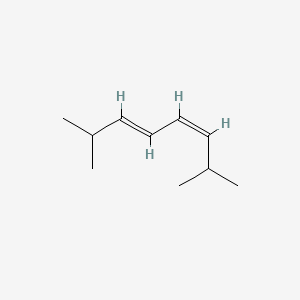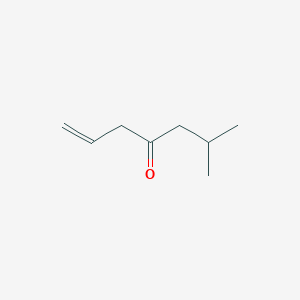![molecular formula C17H17NO2S B14641780 N-Acetyl-N-{2-[(phenylsulfanyl)methyl]phenyl}acetamide CAS No. 53165-15-4](/img/structure/B14641780.png)
N-Acetyl-N-{2-[(phenylsulfanyl)methyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-N-{2-[(phenylsulfanyl)methyl]phenyl}acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an acetyl group attached to a phenylsulfanyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-{2-[(phenylsulfanyl)methyl]phenyl}acetamide typically involves the reaction of acetic anhydride with aniline derivatives. One common method is the reaction of acetic anhydride with 2-[(phenylsulfanyl)methyl]aniline under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, ensures high yield and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-N-{2-[(phenylsulfanyl)methyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various acyl-substituted derivatives.
Scientific Research Applications
N-Acetyl-N-{2-[(phenylsulfanyl)methyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Acetyl-N-{2-[(phenylsulfanyl)methyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the phenylsulfanyl group plays a crucial role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-Phenylacetamide: Similar in structure but lacks the phenylsulfanyl group.
N-(2-(Methylsulfonyl)phenyl)acetamide: Contains a methylsulfonyl group instead of a phenylsulfanyl group.
N-(4-Acetyl-phenyl)-2-phenylsulfanyl-acetamide: Similar structure with an additional acetyl group.
Uniqueness
N-Acetyl-N-{2-[(phenylsulfanyl)methyl]phenyl}acetamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
53165-15-4 |
|---|---|
Molecular Formula |
C17H17NO2S |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-acetyl-N-[2-(phenylsulfanylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C17H17NO2S/c1-13(19)18(14(2)20)17-11-7-6-8-15(17)12-21-16-9-4-3-5-10-16/h3-11H,12H2,1-2H3 |
InChI Key |
HCCRDGUWMIINBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1CSC2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


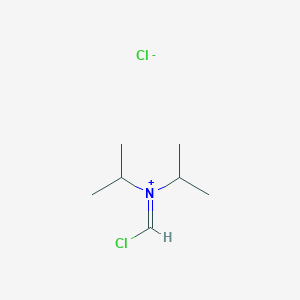
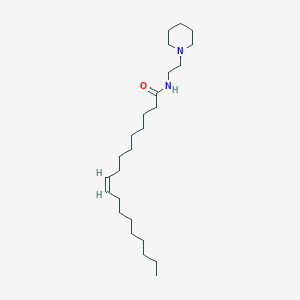
![Methanone, (4-hydroxyphenyl)[2-(phenylmethyl)-3-benzofuranyl]-](/img/structure/B14641713.png)
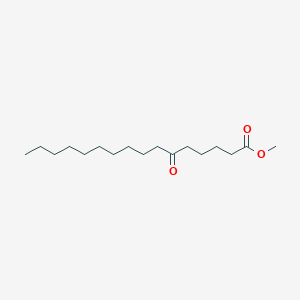

![{(E)-[(4-Fluorophenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14641735.png)
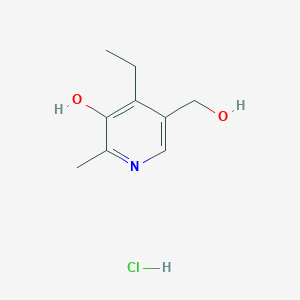
![7-(3-Oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoic acid](/img/structure/B14641766.png)
